1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine
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Overview
Description
1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine is a heterocyclic compound that belongs to the pyrazolopyrazine family This compound is characterized by its unique bicyclic structure, which consists of a pyrazole ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole with D,L-α-amino acids to produce the respective N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids . This intermediate is then subjected to further cyclization and reduction steps to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group at position 3 can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Conversion to the corresponding amine or hydrazine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound disrupts the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Shares a similar bicyclic structure but with a pyrimidine ring instead of a pyrazine ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amine group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H9N5 |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
1,5-dimethylpyrazolo[3,4-b]pyrazin-3-amine |
InChI |
InChI=1S/C7H9N5/c1-4-3-9-7-5(10-4)6(8)11-12(7)2/h3H,1-2H3,(H2,8,11) |
InChI Key |
LLIBYKPIUGIRAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=NN2C)N |
Origin of Product |
United States |
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